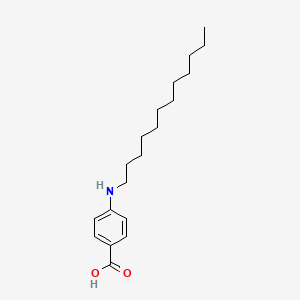![molecular formula C11H24N2O B14628198 2-[(E)-tert-Butyldiazenyl]heptan-2-ol CAS No. 57910-42-6](/img/structure/B14628198.png)
2-[(E)-tert-Butyldiazenyl]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-tert-Butyldiazenyl]heptan-2-ol is an organic compound characterized by the presence of a diazenyl group (N=N) attached to a heptan-2-ol backbone. This compound is notable for its unique structure, which combines the properties of both alcohols and diazenes. The presence of the tert-butyl group adds steric hindrance, influencing the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol typically involves the following steps:
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of a suitable amine with nitrous acid, forming a diazonium salt. This salt is then coupled with a tert-butyl group to form the diazenyl intermediate.
Attachment to Heptan-2-ol: The diazenyl intermediate is then reacted with heptan-2-ol under controlled conditions to form the final product. This step often requires the use of a catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-tert-Butyldiazenyl]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Heptan-2-one or heptanoic acid.
Reduction: 2-tert-Butylaminoheptan-2-ol.
Substitution: Various substituted heptan-2-ol derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-tert-Butyldiazenyl]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce diazenyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]heptan-2-ol involves its interaction with molecular targets such as enzymes and proteins. The diazenyl group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptanol: A simple secondary alcohol with similar backbone structure but lacking the diazenyl group.
tert-Butylamine: Contains the tert-butyl group but lacks the heptan-2-ol backbone.
Heptan-2-one: An oxidized form of heptan-2-ol, lacking the diazenyl group.
Uniqueness
2-[(E)-tert-Butyldiazenyl]heptan-2-ol is unique due to the presence of both the diazenyl and tert-butyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.
Propiedades
Número CAS |
57910-42-6 |
|---|---|
Fórmula molecular |
C11H24N2O |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2-(tert-butyldiazenyl)heptan-2-ol |
InChI |
InChI=1S/C11H24N2O/c1-6-7-8-9-11(5,14)13-12-10(2,3)4/h14H,6-9H2,1-5H3 |
Clave InChI |
WNAUSIGFTRRFSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(N=NC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


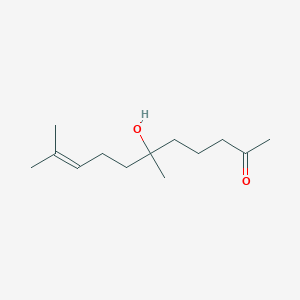
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)

![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
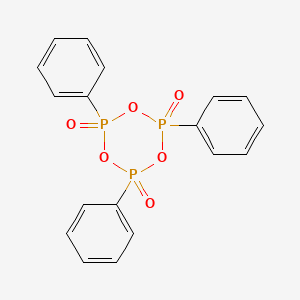
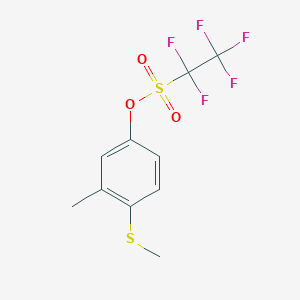


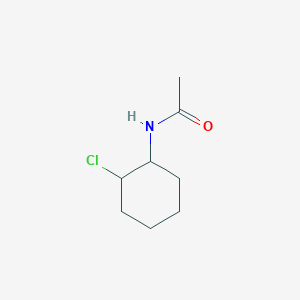

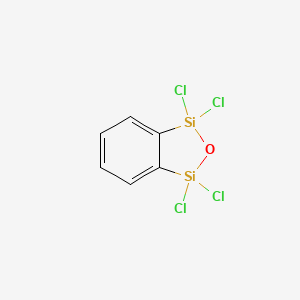

![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea](/img/structure/B14628199.png)
